molecular formula C46H56N4O10 B1235573 Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate

Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate

Cat. No. B1235573
M. Wt: 825 g/mol
InChI Key: KUSGVVPSWLLOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1797 is a vinca alkaloid.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Studies like those by Ganapathy et al. (2013) often focus on determining the crystal structure of complex molecules using X-ray diffraction. This is crucial in understanding the physical and chemical properties of such compounds, which can have implications in materials science and pharmaceuticals (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Synthesis and Modification of Complex Compounds

Research like that conducted by Hřebabecký, Masojídková, & Holý (1998) involves the synthesis and modification of complex organic compounds. These studies are foundational in the development of new materials and drugs, as they provide insight into how modifications in molecular structures can lead to changes in physical and chemical properties (Hřebabecký, Masojídková, & Holý, 1998).

Investigation of Reaction Mechanisms

Iijima et al. (1979) studied reaction mechanisms involving similar compounds. Understanding these mechanisms is key to developing more efficient synthesis methods, which can be vital in industrial applications and drug development (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

Application in Polymer and Material Science

Studies such as those by Furst et al. (2012) demonstrate the application of similar complex molecules in polymer and material science. These compounds can be used as precursors or components in creating new materials with specific desired properties, such as enhanced durability or specific electrical characteristics (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).

properties

Molecular Formula

C46H56N4O10

Molecular Weight

825 g/mol

IUPAC Name

dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-27-23-45(40(53)59-5,36-29(14-18-48(24-27)25-42)28-12-9-10-13-32(28)47-36)31-20-30-33(21-34(31)57-3)50(26-51)39-44(30)16-19-49-17-11-15-43(8-2,38(44)49)35(37(52)58-4)46(39,56)41(54)60-6/h9-13,15,20-21,26-27,35,38-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3

InChI Key

KUSGVVPSWLLOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)C(=O)OC)CC)OC)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
Reactant of Route 2
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
Reactant of Route 3
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
Reactant of Route 4
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
Reactant of Route 5
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate
Reactant of Route 6
Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate

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